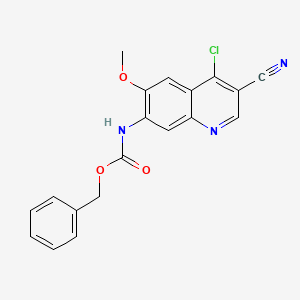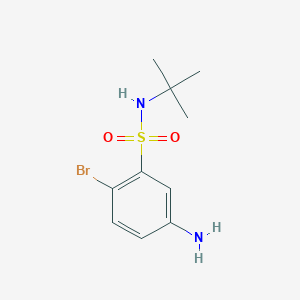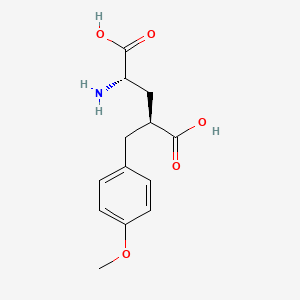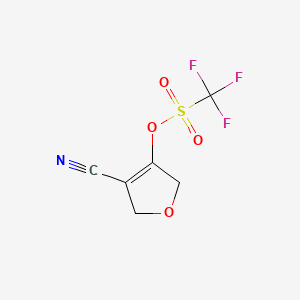
(4-Cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate: is a chemical compound with the molecular formula C6H4F3NO4S and a molecular weight of 243.16 g/mol . This compound is known for its unique structure, which includes a cyano group, a dihydrofuran ring, and a trifluoromethanesulfonate group. It is used in various scientific research applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate typically involves the reaction of 4-cyano-2,5-dihydrofuran with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to facilitate the formation of the trifluoromethanesulfonate ester .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The cyano group and the dihydrofuran ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can modify the cyano group or the dihydrofuran ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (4-Cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and drug development. It can be used as a probe to investigate the activity of certain enzymes or as a precursor in the synthesis of bioactive compounds .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for use in various manufacturing processes .
Wirkmechanismus
The mechanism of action of (4-Cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the trifluoromethanesulfonate group can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects .
Vergleich Mit ähnlichen Verbindungen
- 4-Cyano-5-methyl-2,5-dihydrofuran-3-yl trifluoromethanesulfonate
- 3-Cyano-2-(dicyano)methylene-4-methyl-2,5-dihydrofuran
- 4,5,5-Trimethyl-2,5-dihydrofuran-based compounds
Comparison: Compared to similar compounds, (4-Cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate is unique due to its specific combination of functional groups. The presence of both a cyano group and a trifluoromethanesulfonate group provides distinct reactivity and functional properties, making it valuable in various applications .
Eigenschaften
Molekularformel |
C6H4F3NO4S |
|---|---|
Molekulargewicht |
243.16 g/mol |
IUPAC-Name |
(4-cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C6H4F3NO4S/c7-6(8,9)15(11,12)14-5-3-13-2-4(5)1-10/h2-3H2 |
InChI-Schlüssel |
AKYCDPZDQWZVCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(CO1)OS(=O)(=O)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


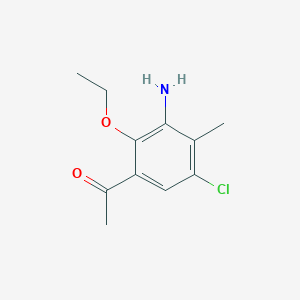
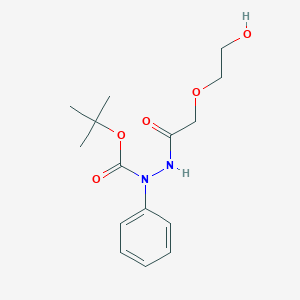
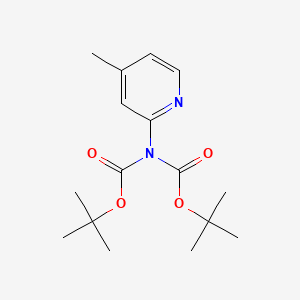
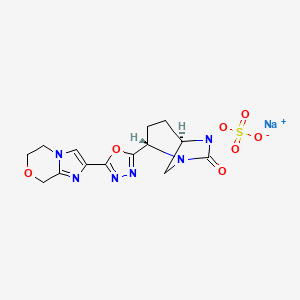
![8-Bromo-5-iodopyrido[3,4-B]pyrazine](/img/structure/B13918759.png)
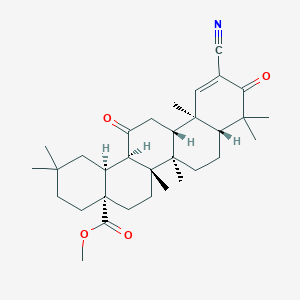
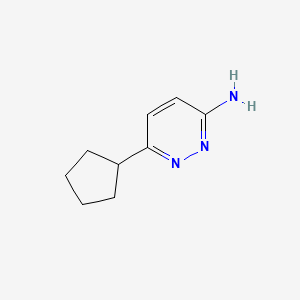
![Naphtho[1,2-b]benzofuran-9-ylboronic acid](/img/structure/B13918777.png)

